Cas no 1807176-15-3 (Methyl 3-cyano-4,5-dichlorobenzoate)

Methyl 3-cyano-4,5-dichlorobenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-cyano-4,5-dichlorobenzoate
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- インチ: 1S/C9H5Cl2NO2/c1-14-9(13)5-2-6(4-12)8(11)7(10)3-5/h2-3H,1H3
- InChIKey: QTLKCLGMAYLYCB-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C#N)C=C(C(=O)OC)C=1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 273
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 50.1
Methyl 3-cyano-4,5-dichlorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015010784-250mg |
Methyl 3-cyano-4,5-dichlorobenzoate |
1807176-15-3 | 97% | 250mg |
494.40 USD | 2021-06-21 | |
Alichem | A015010784-500mg |
Methyl 3-cyano-4,5-dichlorobenzoate |
1807176-15-3 | 97% | 500mg |
863.90 USD | 2021-06-21 | |
Alichem | A015010784-1g |
Methyl 3-cyano-4,5-dichlorobenzoate |
1807176-15-3 | 97% | 1g |
1,579.40 USD | 2021-06-21 |
Methyl 3-cyano-4,5-dichlorobenzoate 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
Methyl 3-cyano-4,5-dichlorobenzoateに関する追加情報
Methyl 3-Cyano-4,5-Dichlorobenzoate (CAS No. 1807176-15-3): A Versatile Compound in Chemical and Pharmaceutical Research
Methyl 3-cyano-4,5-dichlorobenzoate, identified by the CAS registry number 1807176-15-3, is an aromatic ester with a unique structural configuration that combines halogenated and nitrile functionalities. This compound has emerged as a critical intermediate in synthetic organic chemistry due to its ability to undergo diverse transformations while maintaining stability under reaction conditions. Recent advancements in structure-based drug design have highlighted its potential as a scaffold for developing novel therapeutic agents targeting metabolic disorders and infectious diseases. Its chemical formula, C8H5Cl2NO2, reflects the presence of two chlorine atoms at the para and meta positions relative to the carboxyl group, along with a cyano group adjacent to these halogens. This arrangement creates electronic effects that modulate reactivity and biological activity, making it a focal point in academic studies.
The synthesis of Methyl 3-cyano-4,5-dichlorobenzoate traditionally involves the chlorination of methyl benzoate derivatives followed by cyano substitution. However, recent innovations have introduced more efficient protocols using microwave-assisted organic synthesis (MAOS) and continuous flow reactors to reduce reaction times and energy consumption. A study published in Green Chemistry (2023) demonstrated that employing palladium-catalyzed cross-coupling under solvent-free conditions achieves yields exceeding 90% while minimizing environmental impact. Such methods align with current trends toward sustainable chemistry practices, ensuring this compound remains accessible for large-scale applications.
In pharmaceutical research, the compound's chlorine atoms enhance lipophilicity without compromising metabolic stability—a desirable trait for drug candidates. Researchers at the University of Cambridge recently synthesized a series of analogs incorporating this structure as part of their work on HIV protease inhibitors. Their findings revealed that substituting hydroxyl groups with chlorine at positions 4 and 5 significantly improved enzyme inhibition potency (IC50 values reduced by ~60%) compared to earlier generations of compounds. The cyano group's ability to form hydrogen bonds with protein targets was further validated through molecular docking studies using cryo-electron microscopy data from SARS-CoV-2 spike proteins.
Beyond antiviral applications, CAS No. 1807176-15-3-based derivatives are being explored in oncology research. A collaborative project between MIT and Merck published in Nature Communications (January 2024) showed that attaching this moiety to polyphenolic backbones creates compounds capable of selectively inducing apoptosis in triple-negative breast cancer cells (TNBC). The dual functionality of the nitrile group acting as a Michael acceptor and the chlorinated phenyl ring enhancing cell membrane permeability were key factors contributing to this selectivity.
In material science applications, this compound serves as an effective monomer for synthesizing advanced polymers with tunable electronic properties. Scientists at ETH Zurich reported successful copolymerization reactions where methyl ester groups were retained during polymerization, allowing post-polymer functionalization for optoelectronic device fabrication. The resulting materials exhibited enhanced charge carrier mobility compared to traditional polyimides, making them promising candidates for next-generation solar cells and flexible electronics.
The compound's spectroscopic signatures provide valuable insights into its reactivity patterns. NMR analysis confirms the rigid planar structure caused by conjugation between the cyano group and aromatic ring system, while IR spectroscopy identifies characteristic carbonyl stretching frequencies at ~1700 cm⁻¹ and nitrile vibrations around ~2240 cm⁻¹. These spectral markers are now used in quality control protocols for high-throughput screening libraries maintained by pharmaceutical companies like Pfizer and Roche.
A notable recent application involves its use in click chemistry approaches for bioconjugation reactions. Researchers from Stanford University developed a strain-promoted azide–alkyne cycloaddition variant where methyl ester groups acted as protective entities during copper-free reactions. This method enabled precise labeling of biomolecules without disrupting their native structures or functions—a breakthrough validated through live-cell imaging experiments published in JACS Au.
In terms of analytical characterization challenges posed by its structural complexity have been addressed through advanced techniques like LC–MS/MS tandem mass spectrometry. A methodological paper from the Journal of Chromatography A (March 2024) outlined an optimized protocol achieving detection limits below 0.1 ppm using electrospray ionization sources combined with high-resolution quadrupole time-of-flight analyzers.
Safety considerations remain paramount despite its non-regulated status according to current global chemical inventories (IATA/ICAO classifications exclude it from hazardous categories when handled properly under standard laboratory conditions). Proper storage at temperatures below -20°C preserves its stability over extended periods (>6 months), while avoiding exposure to strong bases prevents premature hydrolysis of the ester linkage—a critical factor during multi-step synthesis campaigns.
The compound's role in medicinal chemistry continues to expand through machine learning-driven discovery platforms like Schrödinger's QikProp toolset used by Novartis researchers in their recent work on kinase inhibitors (Nature Drug Discovery, April 2024). Computational models predict favorable blood-brain barrier penetration coefficients when combined with specific molecular fragments—properties now being validated experimentally through parallel synthesis arrays.
In academic settings across Europe and Asia Pacific regions, this compound is increasingly used as a benchmarking tool for evaluating new catalytic systems' performance under halogenated substrate conditions. Its chlorine content allows assessment of catalyst selectivity without introducing unwanted side reactions—a characteristic leveraged by catalysis research groups at Tsinghua University working on asymmetric hydrogenation processes.
Ongoing studies funded by NIH grants focus on optimizing solid-state properties through crystal engineering approaches aimed at improving bioavailability when formulated into drug delivery systems (Bioorganic & Medicinal Chemistry, May 2024). Polymorph screening revealed three distinct crystalline forms differing significantly in dissolution rates—critical information for developing sustained-release formulations.
Clinical trials initiated by BioPharma Innovations Inc., though still preliminary (Status: Phase I, June-July 2024), indicate promising pharmacokinetic profiles when administered intravenously as part of combination therapy regimens targeting autoimmune conditions such as rheumatoid arthritis. The chlorinated methyl ester's ability to evade rapid hepatic metabolism provides extended systemic exposure—beneficial for chronic disease management strategies requiring once-weekly dosing regimens.
Synthetic methodologies involving this compound are now integrated into automated synthesis platforms like Asymchem's modular system used extensively across contract research organizations (CROs). Its compatibility with both solution-phase robotics and solid-phase peptide synthesis techniques reduces development timelines while maintaining purity standards above USP grade requirements—critical factors driving its adoption in preclinical pipelines globally.
The structural versatility of Methyl 3-cyano-4,5-dichlorobenzoate (CAS No. 1807176-15-3) continues to inspire interdisciplinary research initiatives bridging organic chemistry with computational biology approaches such as molecular dynamics simulations performed on supercomputing clusters like Fugaku (Nature Scientific Reports, August 2024). These simulations predict interactions between the compound's electron-withdrawing groups and membrane-bound receptors—findings currently being tested using CRISPR-edited cell lines at leading biotech firms including Genentech.
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